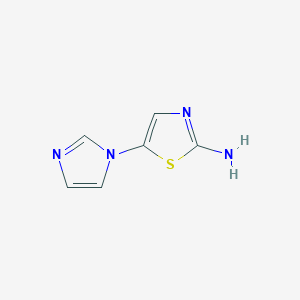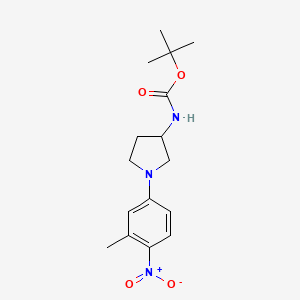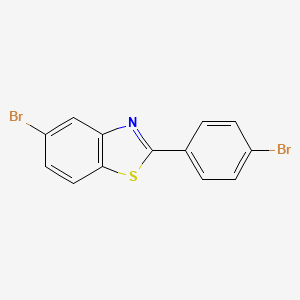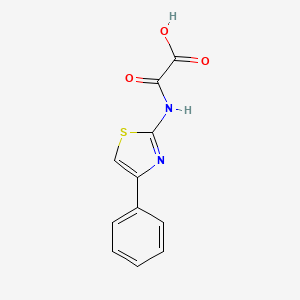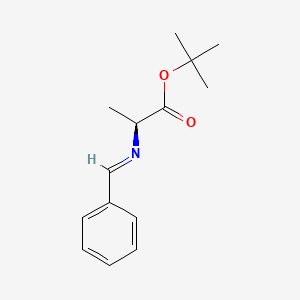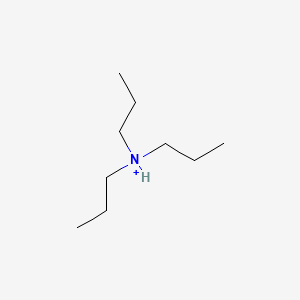
Tripropylammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a member of the protic ionic liquids (PILs) family, which are known for their unique properties such as low melting points, high thermal stability, and high proton conductivity . These properties make tripropylazanium an important compound in various scientific and industrial applications.
Preparation Methods
Tripropylammonium can be synthesized through several methods. One common synthetic route involves the reaction of tripropylamine with an acid to form the this compound salt. For example, tripropylamine can react with hydrogen sulfate to form this compound hydrogen sulfate (TPrA/HSO₄) . The reaction conditions typically involve mixing the reactants in a suitable solvent and allowing the reaction to proceed at room temperature or under mild heating.
Industrial production methods for tripropylazanium salts often involve large-scale reactions in reactors where the reactants are continuously fed, and the product is continuously removed. This ensures a steady supply of the compound for various applications.
Chemical Reactions Analysis
Tripropylammonium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products depending on the conditions and reagents used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where one of the propyl groups is replaced by another functional group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tripropylammonium has a wide range of scientific research applications, including:
Biology: this compound salts are used in biological research to study ion transport and membrane interactions.
Industry: This compound-based ionic liquids are used as solvents and catalysts in various industrial processes.
Mechanism of Action
The mechanism by which tripropylazanium exerts its effects involves its ability to form stable ionic complexes with various anions. These complexes can interact with molecular targets such as enzymes and receptors, modulating their activity. The specific pathways involved depend on the nature of the anion and the target molecule.
Comparison with Similar Compounds
Tripropylammonium can be compared with other similar quaternary ammonium compounds such as:
Tetrapropylammonium: Similar in structure but with an additional propyl group, leading to different physicochemical properties.
Triethylammonium: Similar in structure but with ethyl groups instead of propyl groups, resulting in different reactivity and applications.
Trimethylammonium: Smaller alkyl groups lead to different solubility and stability properties.
The uniqueness of tripropylazanium lies in its balance of size and reactivity, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C9H22N+ |
|---|---|
Molecular Weight |
144.28 g/mol |
IUPAC Name |
tripropylazanium |
InChI |
InChI=1S/C9H21N/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3/p+1 |
InChI Key |
YFTHZRPMJXBUME-UHFFFAOYSA-O |
Canonical SMILES |
CCC[NH+](CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


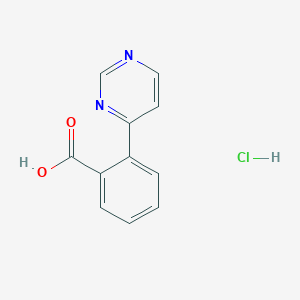
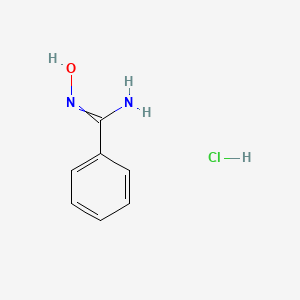
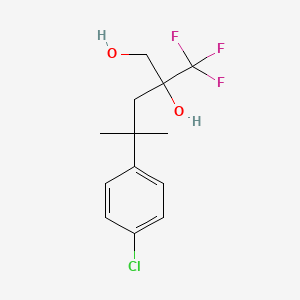
![Glycine, N-[(4-chloro-1H-pyrrolo[2,3-B]pyridin-5-YL)carbonyl]-, methyl ester](/img/structure/B8586369.png)
![N-[4-(5-Oxo-4,5-dihydropyrazin-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B8586375.png)


![6-(Butylamino)-2-propyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B8586402.png)
